molecular formula C14H14BrN3O3S2 B4430495 {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

Cat. No.: B4430495
M. Wt: 416.3 g/mol
InChI Key: JWJYYTXSEMTTBL-UHFFFAOYSA-N
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Description

{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a combination of a brominated thiophene ring, a sulfonyl group, a piperazine ring, and a pyridine ring

Properties

IUPAC Name

[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S2/c15-12-1-2-13(22-12)23(20,21)18-9-7-17(8-10-18)14(19)11-3-5-16-6-4-11/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJYYTXSEMTTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps, starting with the bromination of thiophene to introduce the bromine atom at the 5-position. This is followed by the sulfonylation of the brominated thiophene to attach the sulfonyl group. The resulting intermediate is then reacted with piperazine to form the piperazino derivative. Finally, the pyridine ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical research.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE: Similar structure but with a chlorine atom instead of bromine.

    {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE: Similar structure but with a methyl group instead of bromine.

    {4-[(5-FLUORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE lies in the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This can lead to unique biological activities and chemical reactivity, making it a valuable compound in research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Reactant of Route 2
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{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE

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